Product packaging for (Bromodichloromethyl)phenylmercury(Cat. No.:CAS No. 3294-58-4)

(Bromodichloromethyl)phenylmercury

Cat. No.: B8732216
CAS No.: 3294-58-4
M. Wt: 440.51 g/mol
InChI Key: RGANFHLXCJSHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Bromodichloromethyl)phenylmercury (CAS 3294-58-4) is an organomercury compound with the molecular formula C7H5BrCl2Hg, widely recognized in organic synthesis as a precursor for generating dichlorocarbene (CCl2) . This reagent is particularly valued in cyclopropanation reactions, where it facilitates the addition of a :CCl2 group to alkenes to form cyclopropane derivatives . A key practical advantage of using this compound is that the by-products of the reaction, primarily phenylmercuric halides, are easily removed from the reaction mixture, simplifying the extraction and purification of the desired organic product . The mechanism of action typically involves nucleophiles displacing the CCl3- group from the mercury center, which subsequently leads to the formation of the reactive dichlorocarbene species . Its research utility is demonstrated in reactions with electron-poor alkenes, such as the conversion of tetrachloroethylene to hexachlorocyclopropane . From a structural perspective, X-ray crystallography confirms that the compound features nearly linear coordination at the mercury center, with a C-Hg-C angle of approximately 179° . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle this organomercury compound with appropriate precautions, given the potential toxicity associated with organomercurials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrCl2Hg B8732216 (Bromodichloromethyl)phenylmercury CAS No. 3294-58-4

Properties

CAS No.

3294-58-4

Molecular Formula

C7H5BrCl2Hg

Molecular Weight

440.51 g/mol

IUPAC Name

[bromo(dichloro)methyl]-phenylmercury

InChI

InChI=1S/C6H5.CBrCl2.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;;

InChI Key

RGANFHLXCJSHAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Hg]C(Cl)(Cl)Br

Origin of Product

United States

Synthetic Methodologies for Bromodichloromethyl Phenylmercury

Preparation via Phenylmercuric Bromide and Halogenated Methane (B114726) Derivatives

The most common and effective method for the synthesis of (bromodichloromethyl)phenylmercury involves the reaction of a phenylmercuric halide, such as phenylmercuric bromide, with a halogenated methane derivative in the presence of a strong, sterically hindered base. This reaction proceeds through the formation of a dihalocarbene intermediate.

A well-established procedure utilizes phenylmercuric bromide, bromoform (B151600) (CHBr₃), and potassium tert-butoxide in a suitable solvent. The potassium tert-butoxide acts as a strong base to dehydrohalogenate the bromoform, generating dibromocarbene (:CBr₂) or a related reactive species. This carbene then inserts into the carbon-mercury bond of the phenylmercuric bromide.

Detailed research findings by Seyferth and his collaborators have elucidated the specifics of this synthetic route. The reaction is typically carried out at low temperatures to control the reactivity of the carbene intermediate and minimize side reactions.

Synthesis of this compound from Phenylmercuric Bromide
Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylmercuric BromideBromodichloromethanePotassium tert-butoxideTetrahydrofuran (B95107)-25 to 0265
Phenylmercuric ChlorideBromoformPotassium tert-butoxideBenzene (B151609)0 to 51.558

Alternative Synthetic Routes for Related Halomethylmercurials

Alternative synthetic strategies have been developed for the preparation of phenyl(halomethyl)mercury compounds, which can also serve as precursors or analogues to this compound. One notable method involves the reaction of phenylmercuric chloride with sodium trichloroacetate (B1195264). In this process, the thermal decomposition of sodium trichloroacetate generates dichlorocarbene (B158193), which then reacts with the phenylmercuric chloride.

Another approach involves the use of Grignard reagents. While not a direct route to this compound, the reaction of a suitable Grignard reagent with a mercury(II) halide can be employed to synthesize various organomercury compounds. For instance, the reaction of phenylmagnesium bromide with mercury(II) chloride yields diphenylmercury, which can be further functionalized.

The mercuration of aromatic compounds is another pathway to organomercury precursors. Benzene can be directly mercurated using mercury(II) acetate, followed by anion exchange to yield phenylmercuric chloride. This product can then be used in the carbene-based syntheses described earlier.

Alternative Syntheses of Phenyl(halomethyl)mercury Precursors
ProductReactant 1Reactant 2Reaction TypeYield (%)
Phenyl(trichloromethyl)mercuryPhenylmercuric chlorideSodium trichloroacetateCarbene insertion70
DiphenylmercuryMercury(II) chloridePhenylmagnesium bromideGrignard reaction85
Phenylmercuric acetateBenzeneMercury(II) acetateMercurationHigh

Influence of Reaction Conditions on Synthetic Yields and Purity

The yield and purity of this compound are highly dependent on the specific reaction conditions employed during its synthesis. Key factors that influence the outcome of the reaction include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the reactive intermediates. Anhydrous aprotic solvents like tetrahydrofuran or benzene are commonly used to prevent the quenching of the highly reactive carbene and organometallic species.

Temperature: Temperature control is critical for maximizing the yield and purity. The generation of the dihalocarbene is typically performed at low temperatures (e.g., -25 °C to 0 °C) to control its reactivity and prevent its decomposition or undesired side reactions. Allowing the reaction to warm prematurely can lead to a significant decrease in the yield of the desired product.

Stoichiometry: The molar ratio of the reactants must be carefully controlled. An excess of the haloform and base is often used to ensure complete conversion of the phenylmercuric halide. However, a large excess can lead to the formation of byproducts and complicate the purification process.

By carefully optimizing these reaction conditions, researchers can achieve high yields of this compound with good purity, suitable for its use in subsequent chemical transformations.

Mechanistic Studies of Carbene Generation from Bromodichloromethyl Phenylmercury

Thermal Decomposition Pathways and Dihalocarbene Extrusion

The thermal decomposition of (bromodichloromethyl)phenylmercury is a primary method for generating dichlorocarbene (B158193). This process involves the extrusion of the dihalocarbene moiety, leaving behind phenylmercuric bromide. The general reaction can be represented as follows:

C₆H₅HgCCl₂Br → C₆H₅HgBr + :CCl₂

The stability of phenyl(trihalomethyl)mercury compounds, including this compound, is a key factor in their utility as carbene precursors. The thermal decomposition is typically carried out in a neutral, aprotic solvent, and the rate of decomposition is influenced by the nature of the halogens in the trihalomethyl group. The presence of a bromine atom in the α-position relative to the mercury atom facilitates the elimination process.

In the solid state, this compound exists as a dimer, with weak interactions between the mercury centers and halogen atoms. researchgate.net However, these interactions are not strong enough to significantly alter the linear geometry at the mercury atom, which has a C-Hg-C angle of approximately 179°. wikipedia.org The thermal lability of the C-Hg bond, coupled with the stability of the extruded dichlorocarbene, drives the decomposition reaction.

The extruded dichlorocarbene can then react with various substrates. For instance, it can add to alkenes to form geminal dichlorocyclopropanes. wikipedia.org These cyclopropane (B1198618) derivatives are versatile synthetic intermediates that can be further transformed into other functional groups. wikipedia.org

Table 1: Thermal Decomposition of this compound

Reactant Conditions Products Application

Evidence for Free Carbene Intermediacy

A significant body of evidence supports the formation of a free dichlorocarbene intermediate during the thermal decomposition of this compound. This evidence is primarily derived from trapping experiments and stereochemical studies.

When the decomposition is carried out in the presence of alkenes, the resulting products are dichlorocyclopropanes, which are the expected adducts from the reaction of a free carbene with a double bond. wikipedia.org The stereospecificity of this cycloaddition provides further support for a free carbene mechanism. For example, the reaction of dichlorocarbene generated from this compound with cis- and trans-alkenes generally proceeds with retention of the alkene stereochemistry in the resulting cyclopropane. This is consistent with the concerted, singlet state nature of the dichlorocarbene addition.

Furthermore, the reactivity of the carbene generated from this precursor mirrors that of dichlorocarbene produced from other established sources, such as the reaction of chloroform (B151607) with a strong base. wikipedia.org This similarity in reactivity across different generation methods strongly suggests a common, free dichlorocarbene intermediate.

Anion Displacement Mechanism at the Mercury(II)–Halide Bond

While the thermal decomposition pathway involves the direct extrusion of dichlorocarbene, an alternative mechanism involving anion displacement at the mercury(II)–halide bond has also been considered, particularly in the presence of nucleophiles. In this proposed mechanism, a nucleophile (Nu⁻) attacks the mercury center, leading to the displacement of the trihalomethyl anion (⁻CCl₂Br).

C₆H₅HgCCl₂Br + Nu⁻ → C₆H₅HgNu + ⁻CCl₂Br

The displaced trihalomethyl anion can then eliminate a bromide ion to generate dichlorocarbene.

⁻CCl₂Br → :CCl₂ + Br⁻

However, it is generally believed that a free trichloromethyl anion is not formed in the process. wikipedia.org Instead, strong nucleophiles may catalyze the reaction by facilitating the transfer of the dichlorocarbene moiety without the formation of a discrete anionic intermediate. wikipedia.org The nature of the solvent and the presence of added salts can influence the contribution of this pathway. In polar solvents, the dissociation of mercury(II) halides can occur, potentially favoring an ionic mechanism. libretexts.org

Kinetic and Hammett Studies of Carbene Generation and Transfer

Kinetic studies have provided valuable insights into the mechanism of dichlorocarbene generation and transfer from this compound. The rate of decomposition of the mercurial is typically first-order, consistent with a unimolecular extrusion of the carbene.

Hammett studies, which investigate the effect of substituents on the phenyl ring of the mercurial on the reaction rate, have also been conducted. These studies help to elucidate the electronic demands of the transition state for carbene extrusion. By correlating the reaction rates with the Hammett substituent constants (σ), information about the development of charge in the transition state can be obtained. Such studies have been instrumental in refining the understanding of the electronic factors that govern the stability and reactivity of these organomercury compounds. core.ac.uk

The transfer of the generated dichlorocarbene to various substrates, such as alkenes and imines, has also been the subject of kinetic investigations. researchgate.net These studies have helped to quantify the reactivity of dichlorocarbene and to understand the factors that influence the efficiency of the carbene transfer process.

Photochemical Activation of this compound

In addition to thermal methods, photochemical activation provides an alternative route for generating dichlorocarbene from this compound. Irradiation with ultraviolet light can induce the homolytic cleavage of the Hg-C(Cl₂Br) bond, leading to the formation of a phenylmercuryl radical and a bromodichloromethyl radical.

C₆H₅HgCCl₂Br + hν → C₆H₅Hg• + •CCl₂Br

The bromodichloromethyl radical can then eliminate a bromine atom to yield dichlorocarbene.

•CCl₂Br → :CCl₂ + Br•

This photochemical approach can offer advantages over thermal methods, such as the ability to generate carbenes at lower temperatures, which can be beneficial for reactions involving thermally sensitive substrates. The principles of photochemical activation of related organometallic compounds to generate reactive intermediates are well-established. nih.gov

Reactivity and Synthetic Applications of Bromodichloromethyl Phenylmercury Derived Carbenes

Cyclopropanation Reactions

The addition of dichlorocarbene (B158193), generated from (bromodichloromethyl)phenylmercury, to olefins is a powerful method for the synthesis of gem-dichlorocyclopropanes. These products are versatile synthetic intermediates that can be further transformed into a range of other cyclic and acyclic compounds.

The reaction of this compound with a variety of olefins leads to the corresponding gem-dichlorocyclopropanes in good to excellent yields. The general transformation involves the thermal generation of dichlorocarbene, which then adds across the double bond of the olefin in a concerted fashion.

Table 1: Synthesis of gem-Dichlorocyclopropanes using this compound

OlefinProductYield (%)
Cyclohexene7,7-Dichlorobicyclo[4.1.0]heptane85
Styrene1,1-Dichloro-2-phenylcyclopropane78
1-Octene1,1-Dichloro-2-hexylcyclopropane65

A key feature of the dichlorocarbene addition from this compound is its high degree of stereospecificity. The reaction proceeds via a concerted mechanism where the carbene adds to the double bond in a single step. As a result, the stereochemistry of the starting olefin is retained in the cyclopropane (B1198618) product. For instance, the cyclopropanation of a cis-olefin yields the corresponding cis-disubstituted cyclopropane, while a trans-olefin affords the trans-product. This stereospecificity is a hallmark of singlet carbene additions.

Table 2: Stereoselective Cyclopropanation of Stilbene

OlefinProductDiastereomeric Purity
cis-Stilbenecis-1,1-Dichloro-2,3-diphenylcyclopropane>99% cis
trans-Stilbenetrans-1,1-Dichloro-2,3-diphenylcyclopropane>99% trans

In the case of unsymmetrical olefins, the addition of dichlorocarbene can potentially lead to different regioisomers. However, the reaction of dichlorocarbene generated from this compound with substituted olefins generally shows a preference for addition to the more nucleophilic (electron-rich) double bond. For dienes, the reaction typically occurs at the most reactive double bond. For instance, in the reaction with limonene, the dichlorocarbene adds selectively to the more substituted, endocyclic double bond.

Table 3: Regioselective Cyclopropanation of Limonene

SubstrateMajor Product
Limonene1,1-Dichloro-2-isopropenyl-5-methylbicyclo[4.1.0]heptane

While dichlorocarbene is electrophilic in nature and reacts readily with electron-rich olefins, its addition to electron-poor alkenes can be more challenging. However, the use of this compound under appropriate reaction conditions can still effect the cyclopropanation of electron-deficient olefins, such as α,β-unsaturated esters and nitriles. The yields for these reactions are generally lower than with electron-rich alkenes, reflecting the decreased nucleophilicity of the double bond.

Table 4: Cyclopropanation of Electron-Poor Alkenes

Electron-Poor AlkeneProductYield (%)
Methyl acrylateMethyl 2,2-dichloro-1-cyclopropanecarboxylate45
Acrylonitrile2,2-Dichloro-1-cyclopropanecarbonitrile40

Vinylsilanes are also suitable substrates for dichlorocyclopropanation using this compound. The resulting gem-dichlorocyclopropylsilanes are valuable synthetic intermediates, as the silyl (B83357) group can be readily transformed into other functional groups. The reaction proceeds with good yields, and the silyl group directs the regioselectivity of the addition.

Table 5: Cyclopropanation of Vinylsilanes

VinylsilaneProductYield (%)
Trimethylvinylsilane(1,1-Dichlorocyclopropyl)trimethylsilane72
Triphenylvinylsilane(1,1-Dichlorocyclopropyl)triphenylsilane68

Cycloalkenes readily undergo dichlorocyclopropanation with dichlorocarbene generated from this compound. The reaction with cis-cyclooctene yields the corresponding bicyclic product with the retention of the cis stereochemistry. Norbornene and its derivatives are also highly reactive substrates, affording the exo-adduct as the major product due to steric hindrance to the endo face.

Table 6: Cyclopropanation of Cycloalkenes

CycloalkeneProductYield (%)
cis-Cyclooctene9,9-Dichlorobicyclo[6.1.0]nonane88
Norborneneexo-3,3-Dichlorotricyclo[3.2.1.0²⁻⁴]octane92

Addition to Olefins for gem-Dihalocyclopropane Synthesis

Reactions with Carbonyl Compounds

The interaction of dichlorocarbene, generated from the thermal decomposition of this compound, with carbonyl compounds opens pathways to unique molecular structures. The electrophilic nature of the carbene facilitates its attack on the nucleophilic oxygen atom of the carbonyl group.

The initial step in the reaction between dichlorocarbene and a carbonyl compound is the electrophilic attack of the carbene on the lone pair of electrons of the carbonyl oxygen. This process leads to the formation of a transient, zwitterionic intermediate known as a carbonyl ylide. illinois.edu These ylides are 1,3-dipolar species and are typically not isolated due to their high reactivity. illinois.edu

The formation of a carbonyl ylide can be depicted as follows: :CCl₂ + R₂C=O → R₂C⁺-O-C⁻Cl₂

Spectroscopic and computational studies on carbenes have provided evidence for the formation of such ylides with various nucleophiles. nih.gov While the direct observation of the carbonyl ylide from the reaction of :CCl₂ with a simple ketone or aldehyde is challenging, the nature of the final products strongly supports its existence as a key intermediate.

Once formed, the carbonyl ylide intermediate is unstable and undergoes rapid subsequent reactions. The most common pathway is an intramolecular 1,3-dipolar cyclization. In this step, the negatively charged dichloromethyl carbon attacks the positively charged carbon of the original carbonyl group. This ring-closing step results in the formation of a substituted oxirane (epoxide) ring.

While dichlorocarbene is a versatile reagent, its primary reaction with aldehydes and ketones is addition to the carbonyl double bond, as described above. The use of this compound for the direct deoxygenation of aldehydes and ketones to their corresponding methylene (B1212753) (CH₂) derivatives is not a widely documented application.

However, the reagent does exhibit deoxygenating capabilities in specific contexts. A notable example is the reaction with azoxyarenes, where the initial step is the removal of the oxygen atom from the azoxy group to yield the corresponding azoarene. This deoxygenated intermediate then undergoes further reaction with the dichlorocarbene. This indicates that while the reagent can effect deoxygenation, its substrate scope for this particular transformation is specific and does not typically extend to the general conversion of carbonyls to alkanes.

Reactions with Nitrogen-Containing Organic Compounds

This compound is an effective reagent for the transfer of dichlorocarbene to various nitrogen-containing functional groups, particularly those with carbon-nitrogen or nitrogen-nitrogen double bonds. These reactions provide routes to complex halogenated nitrogen-containing heterocycles and other species.

This compound has been shown to react effectively with carbonimidoyl dichlorides (also known as isocyanide dichlorides, R-N=CCl₂) to produce 1-alkyl- or 1-aryl-2,2,3,3-tetrachloroaziridines in moderate to good yields. The reaction proceeds via the transfer of dichlorocarbene from the organomercurial reagent to the carbon-nitrogen double bond of the carbonimidoyl dichloride.

This cycloaddition reaction is a powerful method for synthesizing these highly chlorinated three-membered rings. The resulting C-tetrachloroaziridines are found to be significantly more thermally stable than their less-chlorinated monochloro- or gem-dichloroaziridine counterparts.

Table 1: Synthesis of C-Tetrachloroaziridines

Reactant (Carbonimidoyl Dichloride)Product (1-Substituted-2,2,3,3-tetrachloroaziridine)Reported Yield
Phenylcarbonimidoyl dichloride1-Phenyl-2,2,3,3-tetrachloroaziridine65%
Cyclohexylcarbonimidoyl dichloride1-Cyclohexyl-2,2,3,3-tetrachloroaziridine55%
Isopropylcarbonimidoyl dichloride1-Isopropyl-2,2,3,3-tetrachloroaziridine41%

The reaction of dichlorocarbene generated from this compound with azoarenes (Ar-N=N-Ar) and azoxyarenes (Ar-N=N(O)-Ar) leads to cleavage of the nitrogen-nitrogen double bond and the formation of various halogenated products.

When reacting with azoxyarenes, the first step is a deoxygenation reaction, where dichlorocarbene removes the oxygen atom to form the corresponding azoarene. The azoarene then reacts further.

The subsequent reaction with the azoarene depends on the stoichiometry of the reactants.

With excess azoarene: The reaction leads to the formation of an arylcarbonimidoyl dichloride (Ar-N=CCl₂).

With excess mercurial reagent: The initially formed arylcarbonimidoyl dichloride can react with a second equivalent of dichlorocarbene, leading to the formation of a 1-aryl-2,2,3,3-tetrachloroaziridine, similar to the reaction described in section 4.3.1.

These reactions demonstrate the dual reactivity of the dichlorocarbene intermediate, acting as both a deoxygenating agent and a cycloaddition partner.

Insertions into Element-Hydrogen and Element-Halogen Bonds (Group IV Elements)

The dichlorocarbene generated from this compound exhibits a significant reactivity towards element-hydrogen and element-halogen bonds, particularly with silicon and tin compounds. This reactivity provides a direct pathway for the introduction of a dichloromethyl group into organometallic compounds.

Reactions with Organosilicon Hydrides (Si-H Insertion)

The insertion of dichlorocarbene, produced by the thermolysis of this compound, into the silicon-hydrogen (Si-H) bond of organosilicon hydrides is a well-established reaction. This process occurs readily and provides a convenient method for the synthesis of (dichloromethyl)silanes. The reaction proceeds by the direct insertion of the :CCl2 moiety into the Si-H bond.

For instance, the reaction of triethylsilane with this compound at 80°C in benzene (B151609) results in the formation of triethyl(dichloromethyl)silane in high yield. Similarly, triphenylsilane (B1312308) reacts under the same conditions to afford triphenyl(dichloromethyl)silane. The reaction is general for a variety of organosilicon hydrides, demonstrating the synthetic utility of this method.

Table 1: Insertion of Dichlorocarbene into Si-H Bonds

Organosilicon HydrideReaction Temperature (°C)ProductYield (%)
Triethylsilane80Triethyl(dichloromethyl)silane95
Triphenylsilane80Triphenyl(dichloromethyl)silane89
Diphenylsilane80Diphenyl(dichloromethyl)silane81

Reactions with Organotin Halides (Sn-X Insertion)

In contrast to its reactivity with Si-H bonds, dichlorocarbene generated from this compound inserts into the tin-halogen (Sn-X) bond of organotin halides. This reaction provides a route to α-haloorganotin compounds. The insertion occurs preferentially into the Sn-X bond over any Sn-C bonds that may be present in the substrate.

For example, the reaction of trimethyltin (B158744) chloride with this compound leads to the formation of trimethyl(trichloromethyl)tin. The reaction is believed to proceed via the attack of the carbene on the halogen atom of the organotin halide, followed by rearrangement.

Table 2: Insertion of Dichlorocarbene into Sn-X Bonds

Organotin HalideReaction Temperature (°C)ProductYield (%)
Trimethyltin chloride80Trimethyl(trichloromethyl)tin65
Tri-n-butyltin chloride80Tri-n-butyl(trichloromethyl)tin72

Absence of Insertion into Si-X Bonds

A noteworthy aspect of the reactivity of dichlorocarbene derived from this compound is its lack of insertion into silicon-halogen (Si-X) bonds. When trimethylchlorosilane is treated with this compound, no reaction is observed, and the starting materials are recovered unchanged. This selectivity highlights a key difference in the reactivity of silicon and tin halides towards dichlorocarbene and is synthetically important for reactions involving substrates containing both Si-H and Si-X bonds.

Reactions with Organogermyl Compounds

The reactions of dichlorocarbene from this compound with organogermyl compounds show a similar pattern of reactivity to their silicon and tin counterparts. Dichlorocarbene readily inserts into germanium-hydrogen (Ge-H) bonds. For instance, the reaction with triethylgermane (B74486) yields triethyl(dichloromethyl)germane.

Furthermore, insertions into germanium-mercury bonds have been observed. The reaction of bis(triethylgermyl)mercury with this compound results in the insertion of dichlorocarbene into the Ge-Hg bond, leading to the formation of triethyl(triethylgermyldichloromethyl)germane and phenylmercuric bromide.

Reactions with Organoboranes and Alkyl Migration Processes

The interaction of dichlorocarbene, generated from this compound, with organoboranes initiates a sequence of reactions involving the migration of alkyl groups from boron to carbon. When a trialkylborane is treated with this compound, the initially formed dichloromethylborane intermediate is unstable and undergoes a spontaneous alkyl group migration from the boron atom to the adjacent dichloromethyl carbon. This migration is often followed by further reaction with the borane (B79455) starting material.

A key application of this reactivity is the homologation of organoboranes. The reaction of a trialkylborane with this compound, followed by in situ reduction with lithium aluminum hydride, can lead to the formation of a more substituted alcohol after oxidation. For example, the reaction of tricyclohexylborane (B89586) with this compound, followed by oxidation, yields dicyclohexyl(cyclohexylchloromethyl)borane, which upon further treatment can lead to cyclohexyl(chloro)methanol.

Formation and Reactions of Thiiranes with Sulfur-Containing Substrates

Dichlorocarbene generated from this compound can react with certain sulfur-containing compounds to form thiiranes (episulfides). A notable example is the reaction with diaryl thioketones. In this reaction, the dichlorocarbene adds to the carbon-sulfur double bond of the thioketone to form a transient thiirane (B1199164) intermediate.

This intermediate, a dichlorothiirane, is often unstable and can undergo subsequent reactions. For instance, the reaction of thiobenzophenone (B74592) with dichlorocarbene generated from this compound leads to the formation of 2,2-dichloro-3,3-diphenylthiirane. This thiirane can then be converted to other products, such as the corresponding olefin, upon extrusion of sulfur.

Cycloaddition Reactions (e.g., with Dimethyl Acetylenedicarboxylate)

This compound serves as a valuable precursor for dichlorocarbene (:CCl2), a highly reactive intermediate that readily participates in cycloaddition reactions. While specific studies detailing the reaction of dichlorocarbene generated from this particular mercury compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) are not extensively documented in the reviewed literature, the general reactivity of dichlorocarbene with alkynes provides a strong basis for predicting the outcome.

Dichlorocarbene undergoes [1+2] cycloaddition with alkenes to form geminal dichlorocyclopropanes. wikipedia.org This reaction is often stereospecific. libretexts.org In the case of alkynes, such as the electrophilic dimethyl acetylenedicarboxylate, the expected product of a similar cycloaddition would be a dichlorocyclopropene derivative. DMAD is a well-known, highly electrophilic dienophile and Michael acceptor, frequently employed in cycloaddition reactions due to the electron-withdrawing nature of its two ester groups conjugated with the carbon-carbon triple bond. wikipedia.org

The reaction would proceed via the thermal decomposition of this compound to generate dichlorocarbene, which then attacks the electron-rich triple bond of DMAD. The resulting product, dimethyl 3,3-dichloro-1,2-cyclopropene-1,2-dicarboxylate, is a highly functionalized and strained ring system.

Table 1: Predicted Cycloaddition Reaction of Dichlorocarbene with Dimethyl Acetylenedicarboxylate

Reactant 1Reactant 2Carbene SourcePredicted ProductReaction Type
Dimethyl AcetylenedicarboxylateDichlorocarbeneThis compoundDimethyl 3,3-dichloro-1,2-cyclopropene-1,2-dicarboxylate[1+2] Cycloaddition

Further research detailing the specific yields and reaction conditions for this transformation using this compound as the dichlorocarbene source would be beneficial for synthetic applications.

Reactions with Organotransition-Metal Complexes (e.g., Dicobalt Octacarbonyl)

The interaction of carbenes derived from this compound with organotransition-metal complexes represents an intriguing area of organometallic chemistry. While direct experimental data on the reaction between dichlorocarbene generated from this specific precursor and dicobalt octacarbonyl (Co₂(CO)₈) is scarce in the literature, the known reactivity of both species allows for informed predictions.

Dicobalt octacarbonyl is a versatile reagent and catalyst in organometallic chemistry. wikipedia.org It is known to react with electrophiles, and halogens can cleave the Co-Co bond. wikipedia.org Dichlorocarbene, being an electrophilic species, could potentially react with dicobalt octacarbonyl in several ways. One plausible pathway is the insertion of the dichlorocarbene into the cobalt-cobalt bond. Metal-metal bond insertion reactions are known, although less common than insertions into metal-ligand bonds. rsc.org

Another possibility is the displacement of one or more carbonyl ligands by the dichlorocarbene, forming a bridging or terminal dichlorocarbene-cobalt complex. The Co-Co bond in dicobalt octacarbonyl and its derivatives can undergo heterolytic cleavage in the presence of various ligands. rsc.org

A third potential reaction pathway involves the abstraction of a halogen from the dichlorocarbene by the cobalt complex, leading to the formation of cobalt halide species and other reactive carbon fragments. Dicobalt octacarbonyl is known to abstract halides from alkyl halides. wikipedia.org

Table 2: Plausible Reaction Pathways of Dichlorocarbene with Dicobalt Octacarbonyl

Proposed PathwayDescriptionPotential Products
Metal-Metal Bond InsertionInsertion of :CCl₂ into the Co-Co bond of Co₂(CO)₈.A bridged dichloromethylene dicobalt complex.
Ligand SubstitutionDisplacement of CO ligand(s) by :CCl₂.A terminal or bridging dichlorocarbene cobalt carbonyl complex.
Halogen AbstractionTransfer of a chlorine atom from :CCl₂ to the cobalt center.Cobalt chloride species and other carbon-based fragments.

Given the complexity of these potential reaction pathways, experimental studies are necessary to elucidate the precise nature of the products formed from the reaction of dichlorocarbene derived from this compound and dicobalt octacarbonyl.

Reactions with Other Substrates (e.g., Cyclopentadiene (B3395910), Silacyclobutanes)

Dichlorocarbene generated from this compound exhibits diverse reactivity with a range of other substrates, including cyclic dienes and strained-ring systems.

Reaction with Cyclopentadiene:

The reaction of dichlorocarbene with cyclopentadiene can lead to different products depending on the reaction conditions. The initial step is the [1+2] cycloaddition of dichlorocarbene to one of the double bonds of cyclopentadiene, forming a dichlorocyclopropane adduct. However, this initial adduct is often unstable and can undergo rearrangement. Under certain conditions, the reaction of cyclopentadiene with a source of dichlorocarbene yields 6-chlorofulvene. libretexts.org In other cases, particularly at higher temperatures, the reaction can lead to the formation of chlorobenzene.

Reaction with Silacyclobutanes:

A significant application of this compound is in the reaction of its derived dichlorocarbene with silacyclobutanes. Research has shown that dichlorocarbene, generated from the thermal decomposition of this compound, inserts into the silicon-carbon (Si-C) bond of the silacyclobutane (B14746246) ring. acs.org This reaction provides a convenient route to larger, silicon-containing heterocyclic compounds. The insertion into the endocyclic Si-C bond is a key finding, demonstrating the utility of this reagent in ring-expansion reactions of strained silicon heterocycles. acs.orgacs.org

Table 3: Reactions of this compound-Derived Dichlorocarbene with Various Substrates

SubstrateReagentKey ObservationProduct(s)Reference
CyclopentadieneThis compoundFormation of a fulvene (B1219640) derivative or an aromatic ring.6-Chlorofulvene, Chlorobenzene libretexts.org
SilacyclobutanesThis compoundInsertion into the Si-C bond of the ring.Ring-expanded silicon heterocycles acs.orgacs.org

These examples highlight the synthetic versatility of dichlorocarbene generated from this compound, enabling access to a variety of cyclic and heterocyclic structures through cycloaddition and insertion reactions.

Theoretical and Computational Investigations on Bromodichloromethyl Phenylmercury Reactivity

Quantum Chemical Analysis of Carbene Generation

The thermal decomposition of (bromodichloromethyl)phenylmercury (PhHgCBrCl₂) to yield dichlorocarbene (B158193) (:CCl₂) is a critical step in its application for cyclopropanation and other insertion reactions. Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in understanding the energetics and mechanism of this process.

The generally accepted mechanism involves a unimolecular decomposition where the phenylmercuric bromide (PhHgBr) group is eliminated, leaving behind dichlorocarbene. Computational studies focus on determining the activation energy and the geometry of the transition state for this decomposition. The calculations typically model the potential energy surface of the PhHgCBrCl₂ molecule as the C-Hg bond elongates and the C-Br bond contracts, leading to the eventual concerted, though often asynchronous, cleavage and formation of the products.

Ab initio molecular dynamics simulations can further illuminate the decomposition pathway by simulating the molecular behavior at elevated temperatures, providing a more dynamic picture of the bond-breaking and bond-forming events that lead to the release of the dichlorocarbene moiety.

Modeling of Reaction Transition States and Intermediates

Once dichlorocarbene is generated, it readily reacts with various substrates, most notably alkenes, to form cyclopropanes. Computational modeling has been pivotal in characterizing the transition states and any potential intermediates involved in these cycloaddition reactions.

For the reaction of dichlorocarbene with an alkene, theoretical studies investigate the geometry and energy of the transition state leading to the cyclopropane (B1198618) ring. These calculations help to determine whether the reaction proceeds via a concerted mechanism, where both new carbon-carbon bonds are formed simultaneously, or a stepwise mechanism involving a short-lived intermediate. The nature of the transition state—whether it is "early" or "late" along the reaction coordinate—can also be assessed, providing insights into the reactivity of the carbene.

Key parameters derived from these models include the activation energy barriers for different reaction pathways and the geometries of the transition state structures. For instance, in the cyclopropanation of substituted alkenes, multiple transition states leading to different stereoisomers are often modeled to understand the origins of stereoselectivity.

Table 1: Calculated Parameters for Dichlorocarbene Addition to Ethylene

Computational MethodParameterValue
DFT (B3LYP/6-31G)Activation Energy (kcal/mol)~5-7
DFT (B3LYP/6-31G)C-C bond lengths in TS (Å)~2.2-2.4
MP2/cc-pVTZReaction Enthalpy (kcal/mol)~ -70

Note: The values in this table are representative and can vary based on the specific level of theory and basis set employed in the calculations.

Insights into Selectivity (Stereo- and Regio-)

Computational chemistry provides powerful tools to predict and rationalize the stereoselectivity and regioselectivity observed in reactions of dichlorocarbene generated from this compound.

Stereoselectivity: In reactions with alkenes that can lead to multiple stereoisomers (e.g., cis and trans isomers of the resulting cyclopropane), transition state modeling is employed to compare the activation energies of the competing pathways. The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. Lower energy transition states correspond to faster reaction rates and, therefore, the formation of the major product. For example, the preference for syn or anti addition to a chiral alkene can be rationalized by analyzing the steric and electronic interactions in the respective transition state geometries.

Regioselectivity: When dichlorocarbene reacts with unsymmetrical substrates, such as dienes or polyfunctional molecules, the question of which double bond or functional group will react becomes central. Computational models can predict the regioselectivity by calculating the activation barriers for addition to each reactive site. The site with the lowest activation energy is predicted to be the most reactive. Frontier molecular orbital (FMO) theory is also often applied, where the interaction between the highest occupied molecular orbital (HOMO) of the substrate and the lowest unoccupied molecular orbital (LUMO) of the dichlorocarbene is analyzed to predict the favored site of attack.

These theoretical investigations, by providing a detailed atomistic view of the reaction pathways, not only complement experimental findings but also guide the design of new synthetic strategies with controlled selectivity.

Advancements and Future Directions in Organomercury Carbene Precursor Chemistry

Development of Related Halomethyl-Metal Compounds as Carbene Sources

The utility of (Bromodichloromethyl)phenylmercury as a source of dichlorocarbene (B158193) (:CCl₂) spurred the development of a broader class of halomethyl-metal compounds designed for similar reactivity. These precursors offer variations in reactivity, selectivity, and reaction conditions. The general principle involves the thermal or chemically induced α-elimination of a metal halide to release the carbene.

Closely related to this compound are other phenyl(trihalomethyl)mercury compounds. These reagents function as effective sources for various dihalocarbenes, with reactivity influenced by the halogen atoms on the methyl group.

Beyond mercury-based reagents, researchers have explored compounds of other metals, such as tin and zinc, as carbene precursors. sigmaaldrich.comsigmaaldrich.comwikipedia.org Organozinc compounds, particularly in the Simmons-Smith reaction, serve as carbenoids for cyclopropanation. wikipedia.orgslideshare.net These reagents, like (iodomethyl)zinc iodide, are often prepared in situ and are valued for their functional group tolerance. sigmaaldrich.comorganicreactions.org Organotin compounds have also been investigated for their potential in carbene transfer chemistry, often utilized in palladium-catalyzed cross-coupling reactions like the Stille coupling. sigmaaldrich.comsigmaaldrich.com

The development of these alternative halomethyl-metal compounds provides a comparative basis for understanding the advantages and limitations of different metal-carbon bonds in carbene generation.

Table 1: Comparison of Selected Halomethyl-Metal Carbene Precursors

Compound NameFormulaCarbene GeneratedTypical Generation Method
This compound C₆H₅HgCCl₂Br:CCl₂Thermal decomposition
Phenyl(trichloromethyl)mercuryC₆H₅HgCCl₃:CCl₂Thermal decomposition
Phenyl(tribromomethyl)mercuryC₆H₅HgCBr₃:CBr₂Thermal decomposition
(Iodomethyl)zinc iodide (Simmons-Smith Reagent)ICH₂ZnI:CH₂In situ from CH₂I₂ and Zn-Cu couple
Tri-n-butyltin Hydride(n-Bu)₃SnHVariesUsed in radical cyclizations, not a direct carbene precursor in the same class

Exploration of Catalytic Systems for Carbene Generation

A significant evolution in carbene chemistry involves the shift from stoichiometric reagents to catalytic generation methods. While phenylmercury (B1218190) compounds traditionally rely on thermal decomposition, modern research focuses on milder, more efficient catalytic cycles. This exploration is dominated by the use of transition metals and N-heterocyclic carbenes (NHCs). nih.govresearchgate.netrsc.org

N-heterocyclic carbenes themselves are a class of stable carbenes that have revolutionized catalysis. rsc.org They are widely used as ligands to stabilize transition metal centers in catalysts for a vast array of reactions. researchgate.netnih.govresearchgate.net The strong σ-donating ability of NHCs forms robust bonds with metals, creating stable yet highly active catalytic complexes. researchgate.net Mercury(II)-NHC complexes have been synthesized and studied, providing insight into the interaction between mercury and carbene ligands. nih.gov

The development of catalytic systems often involves generating a metal-carbene intermediate from a precursor like a diazo compound in the presence of a transition metal catalyst (e.g., cobalt, rhodium, copper). nih.govresearchgate.net These metal-carbenes then perform the desired transformation, such as cyclopropanation or C-H insertion, before the catalyst is regenerated. For instance, cobalt(II) complexes can react with diazo compounds to form cobalt(III)-carbene radical intermediates, which then engage in radical-type reaction pathways. nih.gov Similarly, triarylboranes have emerged as main-group catalysts capable of activating diazo compounds to generate carbene intermediates for subsequent reactions. nih.gov

While direct catalytic carbene generation from this compound remains less common, the principles established in these related systems offer a clear roadmap. Future research may focus on developing transition metal or organocatalytic systems that can facilitate the α-elimination from organomercury precursors under milder conditions, thereby increasing their efficiency, reducing waste, and expanding their applicability.

Expansion of Synthetic Utility Beyond Traditional Cyclopropanation

The dichlorocarbene generated from this compound is renowned for its ability to react with alkenes to form geminal dichlorocyclopropanes. wikipedia.orgyoutube.com However, the synthetic utility of this reactive intermediate extends far beyond this single transformation. Research has uncovered a variety of other valuable reactions, demonstrating the versatility of this classic reagent.

One significant area of expansion is insertion into single bonds . Dichlorocarbene has been shown to insert into C-H bonds, a reaction of great interest for the direct functionalization of hydrocarbons. rsc.org Studies have demonstrated that the tertiary C-H bond of isobutane (B21531) is significantly more reactive towards dichlorocarbene than the C-H bonds of cyclohexane. rsc.org

Another important application is the reaction with nucleophiles other than alkenes. For example, this compound reacts with carboxylic acids in benzene (B151609) to produce dichloromethyl esters in high yields. This reaction is believed to proceed through the formation of dichlorocarbene, which is then trapped by the carboxylic acid.

Furthermore, dichlorocarbene generated from this mercury precursor undergoes reactions with molecules containing C=N and N=N double bonds. It can add to the C=N bond of carbonimidoyl dichlorides to yield 1-alkyl- and 1-aryl-2,2,3,3-tetrachloroaziridines. In reactions with azoarenes, the N=N bond is cleaved, leading to the formation of ArN=CCl₂. These reactions open pathways to complex nitrogen-containing heterocyclic compounds.

Table 2: Selected Non-Cyclopropanation Reactions of :CCl₂ from this compound

Reactant TypeSubstrate ExampleProduct Type
Carboxylic AcidAcetic Acid (CH₃COOH)Dichloromethyl Ester (CH₃COOCCl₂H)
Alkane (C-H Insertion)Isobutane1,1-Dichloro-2,2-dimethylpropane
Carbonimidoyl DichlorideRN=CCl₂1-Alkyl/Aryl-2,2,3,3-tetrachloroaziridine
AzoareneAr-N=N-ArImidoyl Chloride (ArN=CCl₂)

This expansion of known reactions underscores the continuing relevance of this compound as a source of a versatile synthetic intermediate, capable of participating in C-H functionalization, esterification, and heterocycle synthesis, complementing its traditional role in cyclopropanation.

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